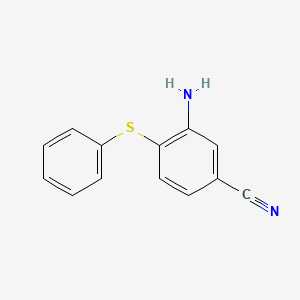

3-Amino-4-(phenylsulfanyl)benzenecarbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for 3-Amino-4-(phenylsulfanyl)benzenecarbonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

3-Amino-4-(phenylsulfanyl)benzenecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Derivatives with different functional groups.

科学研究应用

Neuroimaging

3-Amino-4-(phenylsulfanyl)benzenecarbonitrile is primarily utilized as a radioligand in positron emission tomography (PET) imaging to study the serotonin transporter (SERT). This application is crucial for understanding various psychiatric conditions, including depression and anxiety disorders.

- Binding Affinity : Studies indicate that this compound exhibits high selectivity for the serotonin transporter, allowing for precise imaging of SERT distribution in the brain .

- Case Study : In a study measuring seasonal variations in serotonin transporter binding, researchers employed carbon-11 labeled versions of this compound to assess binding potential in healthy volunteers . The findings highlighted correlations between serotonin levels and environmental factors, providing insights into how mood disorders may be influenced by seasonal changes.

Proteomics Research

The compound has also been explored in proteomics to investigate protein interactions and signaling pathways related to serotonergic systems. Its ability to bind selectively to SERT makes it an effective tool for dissecting the role of serotonin in various biological processes.

- Case Study : A study utilized this compound to evaluate its effects on serotonergic signaling pathways, revealing potential implications for therapeutic strategies targeting mood disorders .

Interaction Studies

Research has focused on the interaction dynamics of this compound with the serotonin transporter, providing insights into how alterations in serotonin levels can affect binding properties. This area of study is significant for understanding the pharmacodynamics of antidepressants and other psychotropic medications.

作用机制

The mechanism of action of 3-Amino-4-(phenylsulfanyl)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

- 4-Amino-3-(phenylsulfanyl)benzenecarbonitrile

- 3-Amino-4-(methylsulfanyl)benzenecarbonitrile

- 3-Amino-4-(phenylsulfanyl)benzamide

Uniqueness

3-Amino-4-(phenylsulfanyl)benzenecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

3-Amino-4-(phenylsulfanyl)benzenecarbonitrile (CAS Number: 337923-85-0) is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings, structured into sections for clarity.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₀N₂S. Its structure features an amino group and a phenylsulfanyl moiety attached to a benzenecarbonitrile framework, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, notably the serotonin transporter (SERT). This compound has been utilized as a biochemical probe in various studies to evaluate SERT binding parameters, which are crucial for understanding neuropsychiatric disorders.

Interaction with the Serotonin Transporter

Research indicates that this compound exhibits notable binding affinity to SERT, influencing serotonin reuptake in the brain. This interaction is pivotal for its potential applications in treating depression and anxiety disorders, as modulation of serotonin levels can significantly impact mood regulation.

Anticancer Properties

Studies have explored the anticancer potential of this compound, highlighting its ability to inhibit the proliferation of various cancer cell lines. The compound has demonstrated cytotoxic effects against drug-resistant cancer cells, suggesting its utility in overcoming therapeutic resistance.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory activities. It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

- Binding Affinity Studies : A study utilizing positron emission tomography (PET) with [11C] DASB as a radioligand assessed the binding characteristics of this compound to SERT in human subjects. The findings indicated significant variability in binding potential across different brain regions, underscoring its relevance in neuroimaging studies .

- Anticancer Activity : A case study reported that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxicity. The compound's mechanism was linked to apoptosis induction and cell cycle arrest.

- Inflammation Modulation : Experimental models demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a mechanism through which it exerts anti-inflammatory effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Amino-3-(phenylsulfanyl)benzenecarbonitrile | Structure | Similar SERT affinity; explored for neuropsychiatric applications |

| 3-Amino-4-(methylsulfanyl)benzenecarbonitrile | Structure | Exhibits lower cytotoxicity compared to target compound |

| 3-Amino-4-(phenylsulfanyl)benzamide | Structure | Investigated for anti-inflammatory properties |

属性

IUPAC Name |

3-amino-4-phenylsulfanylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-9-10-6-7-13(12(15)8-10)16-11-4-2-1-3-5-11/h1-8H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJNVBOMYDXLIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370712 |

Source

|

| Record name | 3-Amino-4-(phenylsulfanyl)benzenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337923-85-0 |

Source

|

| Record name | 3-Amino-4-(phenylsulfanyl)benzenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。